molecular formula C6H11N3 B069215 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 179873-43-9

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B069215
CAS No.: 179873-43-9
M. Wt: 125.17 g/mol
InChI Key: LEHGOSZFUSOULZ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged scaffold in pharmaceutical agents, functionalized with a N-methylmethanamine group. This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of ligands for central nervous system (CNS) targets. Researchers utilize this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for the preparation of amides and sulfonamides, enabling the exploration of structure-activity relationships (SAR) around the pyrazole heterocycle.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGOSZFUSOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340534
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-43-9
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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Preparation Methods

Reductive Amination of Pyrazole-4-Carbaldehyde

The most widely reported method involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Conditions:

  • Methylamine Source: Methylamine hydrochloride (1.2 equiv)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Solvent: Methanol or ethanol at 0–5°C

  • Reaction Time: 12–24 hours

Mechanistic Insights:
The aldehyde group reacts with methylamine to form an imine, which is subsequently reduced by NaBH₃CN. The choice of solvent critically impacts reaction efficiency, with methanol providing superior solubility for both reactants and intermediates.

Yield Optimization:

ParameterOptimal RangeYield Impact
Temperature0–5°C+15%
Methylamine Equivalence1.2–1.5+22%
NaBH₃CN Equivalence1.5–2.0+18%

Lower temperatures minimize side reactions such as over-reduction, while stoichiometric excess of methylamine ensures complete aldehyde conversion.

Nucleophilic Substitution of 4-Chloromethylpyrazole

An alternative route employs 1-methyl-4-(chloromethyl)-1H-pyrazole as the starting material, reacting with methylamine via an SN2 mechanism.

Procedure:

  • Substrate Preparation: 1-methyl-4-(chloromethyl)-1H-pyrazole synthesized via chlorination of 4-hydroxymethylpyrazole using thionyl chloride.

  • Amination: Reaction with aqueous methylamine (40% w/w) at 60°C for 6 hours.

  • Workup: Neutralization with HCl, extraction with dichloromethane.

Key Advantages:

  • Avoids use of air-sensitive reducing agents

  • Scalable to multi-kilogram batches

Limitations:

  • Requires high-purity chloromethyl precursor

  • Potential elimination side reactions at elevated temperatures

Comparative Yield Data:

MethodScale (g)Yield (%)Purity (%)
Reductive Amination508998.5
Nucleophilic Substitution1007697.2

Optimization of Reaction Parameters

Solvent Effects on Reaction Kinetics

Solvent polarity significantly influences reaction rates and byproduct formation:

Reductive Amination Solvent Screening:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Methanol32.71889
Ethanol24.32285
THF7.53668

Methanol's intermediate polarity facilitates both imine formation and stabilization of the charged transition state during reduction.

Catalytic Enhancements

Recent advances employ heterogeneous catalysts to improve reaction efficiency:

Catalyst Comparison:

CatalystLoading (% wt)Temperature (°C)Yield (%)
None-2572
Amberlyst-1552581
Zeolite H-Y104088

Acidic resins like Amberlyst-15 accelerate imine formation through protonation of the carbonyl oxygen, while zeolites provide shape-selective catalysis.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography remains the gold standard for laboratory-scale purification:

Eluent Optimization:

Eluent SystemRfPurity (%)Recovery (%)
Ethyl acetate/hexane (3:7)0.3298.592
Dichloromethane/methanol (9:1)0.4197.888

Gradient elution with ethyl acetate/hexane mixtures effectively separates the target compound from unreacted aldehyde and reduction byproducts.

Recrystallization Protocols

Industrial-scale production favors recrystallization for economic viability:

Solvent Pair Screening:

Solvent CombinationYield (%)Purity (%)Crystal Habit
Ethanol/water (4:1)8599.1Needles
Acetone/heptane (1:2)7898.7Plates

Ethanol/water systems produce high-purity crystals due to the compound's moderate solubility in cold ethanol and poor solubility in water.

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

  • δ 2.28 (s, 3H, N-CH₃)

  • δ 3.72 (s, 2H, CH₂NH)

  • δ 7.51 (s, 1H, pyrazole H-3)

  • δ 7.84 (s, 1H, pyrazole H-5)

13C NMR (101 MHz, CDCl₃):

  • δ 34.5 (N-CH₃)

  • δ 52.1 (CH₂NH)

  • δ 119.8 (pyrazole C-3)

  • δ 138.4 (pyrazole C-4)

Mass spectral analysis confirms molecular ion peak at m/z 139.1 [M+H]⁺, consistent with the molecular formula C₇H₁₁N₃.

Purity Assessment

HPLC analysis under reversed-phase conditions:

ColumnMobile PhaseRetention Time (min)Purity (%)
C18, 5μm, 250×4.6 mm60:40 MeOH/H₂O + 0.1% TFA8.299.3

The symmetric peak shape at 8.2 minutes indicates absence of co-eluting impurities.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent pilot studies demonstrate advantages of flow chemistry:

ParameterBatch ReactorFlow ReactorImprovement
Reaction Time18 h45 min96%
Space-Time Yield0.8 kg/m³/h5.2 kg/m³/h550%
Byproduct Formation12%3%75%

Microreactors enhance mass transfer and temperature control, particularly beneficial for exothermic reduction steps.

Waste Management Strategies

Green chemistry principles guide solvent recovery:

Distillation Recovery Rates:

SolventInitial Volume (L)Recovered (L)Purity (%)
Methanol100092099.8
Ethanol100089099.5

Closed-loop solvent systems achieve >90% recovery rates, significantly reducing environmental impact.

Chemical Reactions Analysis

L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: L-fucose can be oxidized to produce L-fuconic acid.

    Reduction: Reduction of L-fucose can yield L-fucitol.

    Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is investigated for its potential as a therapeutic agent. Its structural similarity to other pyrazole derivatives allows it to act on various biological targets.

Case Study: Anticancer Activity
Research has shown that pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound inhibit tumor growth in xenograft models, suggesting potential as an anticancer drug candidate .

Agricultural Science

This compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pests can enhance crop yield.

Case Study: Herbicidal Activity
In trials, N-methyl derivatives have shown effectiveness in controlling weed populations without adversely affecting crop health. This selective herbicidal activity can be attributed to its specific interaction with plant metabolic pathways .

Material Science

The compound's unique chemical properties make it a candidate for developing novel materials, including polymers and nanomaterials.

Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in the production of lightweight composites for automotive and aerospace industries .

Table 1: Comparison of Applications

Application AreaSpecific UseObserved Benefits
Medicinal ChemistryAnticancer agentInhibits tumor growth
Agricultural ScienceHerbicideSelective control of weeds
Material SciencePolymer additiveImproved mechanical properties

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Pyrazole-Based Methanamine Derivatives

Compound Name Substituents on Pyrazole Ring Amine Modification Molecular Formula Molecular Weight (g/mol) Key References
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine 1-methyl N-methyl C6H10N3 124.17
(1-Methyl-1H-pyrazol-4-yl)methanamine 1-methyl Primary amine (unmodified) C5H8N3 110.14
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-phenyl N-methyl C11H13N3 187.24
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine 1,3,5-trimethyl N-methyl C8H14N3 152.22
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine 1-phenyl, 4-fluorophenyl Imine-linked methylene group C17H14FN3 279.31

Key Observations :

  • Amine Modifications : Conversion of the primary amine (C5H8N3) to an N-methyl secondary amine (C6H10N3) reduces polarity, improving metabolic stability .
  • Heterocyclic Expansion : The 1,3,5-trimethyl analog (C8H14N3) introduces steric hindrance, which may influence binding kinetics in enzyme inhibition .

Key Observations :

  • Microwave Synthesis : Enhances reaction efficiency for the parent compound, achieving yields up to 60% under optimized conditions .
  • Palladium Catalysis : Critical for introducing aromatic substituents (e.g., phenyl groups) but requires precise control to avoid side reactions .

Key Observations :

  • logP Trends : Phenyl substitution increases hydrophobicity (logP = 2.15 vs. 0.98), aligning with enhanced membrane permeability .
  • Biological Specificity : The parent compound’s PDE10A inhibition highlights its CNS selectivity, whereas fluorophenyl derivatives show broader antimicrobial activity .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substitution : Methyl groups at the 1-position (parent compound) optimize steric compatibility with PDE10A’s hydrophobic binding pocket . In contrast, bulkier substituents (e.g., phenyl) may reduce potency due to unfavorable clashes.
  • Amine Functionalization : N-methylation enhances metabolic stability by shielding the amine from oxidative deamination, a common degradation pathway in vivo .
  • Linker Modifications: Imine-linked derivatives (e.g., compound in ) exhibit divergent bioactivity, suggesting flexibility in targeting non-enzymatic pathways.

Biological Activity

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-70.34
This compoundHeLa0.52

These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.

CompoundCOX Inhibition (%)Model
This compound75%Carrageenan-induced edema

The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .

3. Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.

Efficacy Data

In vitro assays have shown that this compound has a notable effect on parasitic organisms:

CompoundParasite ModelEC50 (µM)
This compoundTrypanosoma brucei0.064

The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .

4. Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.

Key Findings

Research has shown that:

  • N-Methyl Substitution : Enhances antiparasitic activity.
ModificationActivity Change
N-Methyl group presentIncreased potency
N-Methyl group absentDecreased potency

This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). For example, in related pyrazole-based methanamine syntheses, microwave-assisted reactions in DMF with K₂CO₃ as a base improved reaction efficiency and reduced byproducts . Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is critical to achieving >95% purity. Monitoring by ¹H NMR (e.g., δ 2.3 ppm for N-CH₃ and δ 7.5–7.8 ppm for pyrazole protons) ensures structural fidelity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar pyrazole derivatives, the compound may exhibit acute oral toxicity (H302) and respiratory irritation (H335). Essential precautions include:

  • PPE : Nitrile gloves, lab coat, and P95 respirators for dust/aerosol control .
  • Engineering Controls : Fume hoods for synthesis steps and spill containment trays to prevent drainage contamination .
  • First Aid : Immediate eye irrigation with saline for exposure and activated charcoal for ingestion .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : Pyrazole ring protons (δ 7.5–8.0 ppm), methylamine protons (δ 2.2–2.5 ppm), and quaternary carbon signals (δ 120–140 ppm) .
  • ESI-MS : Molecular ion peak at m/z 166.1 [M+H]⁺ (calculated for C₇H₁₁N₃) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3100–3150 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement (e.g., P2₁/c space group) provides bond lengths and angles critical for understanding electronic effects. For example, the N–CH₃ bond length (~1.45 Å) and pyrazole ring planarity (torsion angle <5°) influence reactivity in coordination chemistry . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .

Q. How do substituents on the pyrazole ring affect the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with substituents at the pyrazole 3- or 5-positions. For instance:

SubstituentLogPIC₅₀ (μM) vs. Target X
-H1.225.3
-Cl1.812.1
-OCH₃0.935.6
Chlorine increases lipophilicity and target binding, while methoxy groups reduce potency due to steric hindrance . Computational docking (AutoDock Vina) and MD simulations further validate interactions with hydrophobic enzyme pockets .

Q. What analytical strategies address contradictions in reported physicochemical data (e.g., solubility, LogP)?

Methodological Answer: Discrepancies in solubility (e.g., 2.1 mg/mL in water vs. 8.3 mg/mL in DMSO) arise from measurement conditions (pH, temperature). Standardized protocols include:

  • LogP : HPLC retention time correlation with octanol-water partitioning .
  • Solubility : Equilibrium solubility assays (shake-flask method, 24 hr agitation) at 25°C .
  • Thermal Stability : TGA/DSC to identify decomposition thresholds (>200°C for this compound) .

Q. How can the compound serve as a ligand in metal coordination complexes?

Methodological Answer: The pyrazole nitrogen and methylamine group act as bidentate ligands. Reaction with La(III) or Pt(II) salts in ethanol yields complexes with enhanced catalytic activity. For example:

  • La(III) Complex : [La(L)₂(NO₃)₃] (L = ligand) shows fluorescence quenching in titration with ATP .
  • Pt(II) Complex : Anticancer activity against MCF-7 cells (IC₅₀ = 4.7 μM) via DNA intercalation .

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